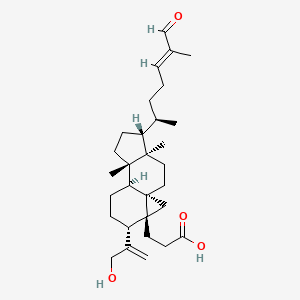

Coronalolic acid

Übersicht

Beschreibung

Coronalolic acid is a natural triterpenoid compound found in the herbs of Gardenia sootepensis Hutchins. It is known for its anti-inflammatory properties and ability to inhibit tumor necrosis factor-alpha-induced nuclear factor kappa-light-chain-enhancer of activated B cells activity and nitric oxide production . The molecular formula of this compound is C30H46O4, and it has a molecular weight of 470.68 g/mol .

Wissenschaftliche Forschungsanwendungen

Coronalolic acid has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Biology: Studied for its anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

Coronalolic acid, a triterpenoid compound extracted from the apical bud of Gardenia sootepenesis Hutch, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound inhibits TNF-α-induced NF-κB activity . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. By inhibiting the NF-κB activity induced by TNF-α, this compound can effectively reduce inflammation .

Biochemical Pathways

These could include various cytokine signaling pathways, apoptosis pathways, and pathways involved in immune response regulation .

Result of Action

The primary result of this compound’s action is the reduction of inflammation. By inhibiting TNF-α-induced NF-κB activity, this compound prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This could potentially have beneficial effects in the treatment of various inflammatory diseases.

Biochemische Analyse

Biochemical Properties

Coronalolic acid has been found to exhibit cytotoxic activity in vitro against a panel of human cancer cell lines . It also exhibited anti-inflammatory effects in vivo . It interacts with various enzymes and proteins, including pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Cellular Effects

This compound influences cell function by inhibiting TNF-α-induced NF-κB activity and nitric oxide (NO) production . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TNF-α-induced NF-κB activity and NO production . This suggests that it may bind to these biomolecules, inhibiting their activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Its cytotoxic and anti-inflammatory effects suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its anti-inflammatory effects suggest that it may have a threshold effect, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Its interaction with pro-inflammatory cytokines suggests that it may be involved in inflammatory pathways .

Transport and Distribution

Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may interact with these proteins during transport .

Subcellular Localization

Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may be localized to areas of the cell where these proteins are active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coronalolic acid can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes to carboxylic acids using oxidizing agents such as potassium permanganate in acidic, alkaline, or neutral media . Another method involves the hydrolysis of nitriles to carboxylic acids in the presence of catalysts . Additionally, carboxylic acids can be prepared from Grignard reagents by reacting them with carbon dioxide followed by protonation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the leaves of Gardenia sootepensis Hutchins. The extraction process includes the use of solvents like methanol to obtain the crude extract, which is then purified to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Coronalolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name |

3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXIXOKOAYADV-ICQJXUMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

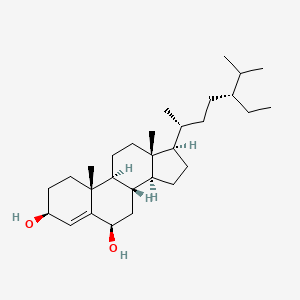

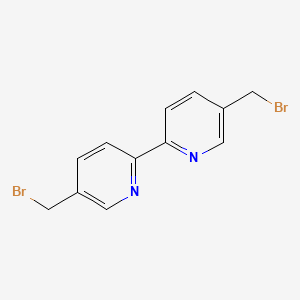

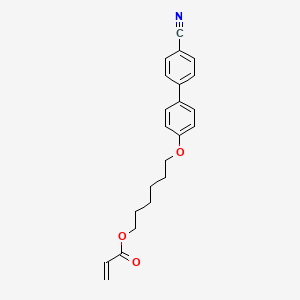

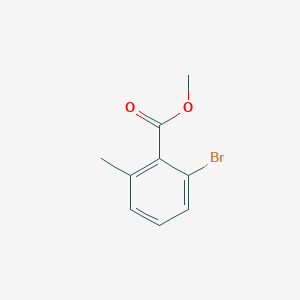

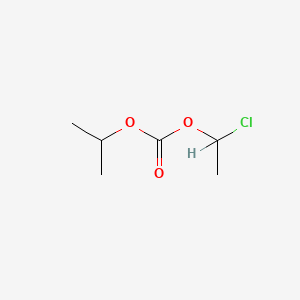

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

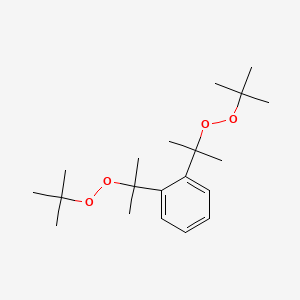

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1631345.png)